molecular formula C7H9N3O B8032509 2-(Cyclopropylamino)pyrimidin-5-OL

2-(Cyclopropylamino)pyrimidin-5-OL

Cat. No.: B8032509
M. Wt: 151.17 g/mol
InChI Key: LBYCOESYCZYOKX-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)pyrimidin-5-OL is a pyrimidine derivative characterized by a hydroxyl group at the 5-position and a cyclopropylamino substituent at the 2-position of the heterocyclic ring. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3, which are central to their role in biological systems (e.g., nucleic acids, enzyme inhibitors). The cyclopropylamino group introduces steric and electronic effects that may influence binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name

2-(cyclopropylamino)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-6-3-8-7(9-4-6)10-5-1-2-5/h3-5,11H,1-2H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYCOESYCZYOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)pyrimidin-5-OL typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyclopropylamino-4,6-dichloropyrimidine with hydroxylamine under basic conditions to yield the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)pyrimidin-5-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 4 and 6, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile, often with a base like triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(Cyclopropylamino)pyrimidin-5-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, viral replication, or cancer cell proliferation .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its pyrimidine core, distinguishing it from triazine-based analogs like procyazine. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Molecular Formula Core Structure Key Substituents Application
2-(Cyclopropylamino)pyrimidin-5-OL C₇H₁₀N₄O Pyrimidine Cyclopropylamino (C2), Hydroxyl (C5) Not explicitly reported
Procyazine C₁₀H₁₃ClN₆ Triazine Chloro (C4), Cyclopropylamino (C6), Nitrile Herbicide

Key Differences :

  • Heterocyclic Core : Pyrimidines (two nitrogen atoms) vs. triazines (three nitrogen atoms). Triazines are more electron-deficient, enhancing electrophilic reactivity, while pyrimidines are common in medicinal chemistry due to their resemblance to nucleic acid bases.
  • Chlorine vs. Hydroxyl : Procyazine’s chloro substituent is typical in herbicides (e.g., atrazine), facilitating binding to photosystem II proteins. The hydroxyl group in the pyrimidine analog may redirect bioactivity toward enzymatic targets (e.g., kinase inhibition).

Functional and Application-Based Comparison

Agrochemical Potential

Procyazine’s herbicidal activity is attributed to its triazine core and chloro substituent, which disrupt photosynthetic electron transport . In contrast, this compound lacks the chloro group, and its pyrimidine core is more commonly associated with pharmaceutical applications (e.g., antiviral or anticancer agents). However, the cyclopropylamino group in both compounds could enhance metabolic stability by resisting oxidative degradation.

Physicochemical Properties
  • Solubility: The hydroxyl group in this compound likely improves aqueous solubility (logP ~1.2 estimated) compared to procyazine (logP ~2.8), which is critical for bioavailability in non-agrochemical contexts.

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